molecular formula C10H19N B1352309 2-Cyclohexylpyrrolidine CAS No. 367281-02-5

2-Cyclohexylpyrrolidine

Cat. No.: B1352309
CAS No.: 367281-02-5
M. Wt: 153.26 g/mol
InChI Key: KRDXTHSSNCTAGY-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrrolidine is an organic compound with the molecular formula C₁₀H₁₉N. It is a derivative of pyrrolidine, where a cyclohexyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. Another method includes the cyclization of N-cyclohexyl-2-aminobutanol in the presence of a dehydrating agent. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. This method ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include the activation or inhibition of enzymatic reactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylpyrrolidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful ligand in biological studies. Its unique structure allows for specific interactions with molecular targets, differentiating it from other pyrrolidine derivatives .

Properties

IUPAC Name

2-cyclohexylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXTHSSNCTAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405064, DTXSID00903062
Record name 2-Cyclohexylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367281-02-5
Record name 2-Cyclohexylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclohexylpyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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